4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a nitrobenzoyl ester, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of benzene derivatives to introduce the nitro group, followed by sulfonation to add the sulfonamide group. The final step involves esterification to attach the nitrobenzoyl ester. Reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitrobenzene derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted sulfonamides.
Scientific Research Applications
4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Similar structure but lacks the nitrobenzoyl ester and methyl group.
4-Methylbenzenesulfonamide: Similar structure but lacks the nitro group and nitrobenzoyl ester.
N-Phenylbenzenesulfonamide: Similar structure but lacks the nitro group and nitrobenzoyl ester.
Uniqueness
4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide is unique due to the presence of both the nitrobenzoyl ester and the sulfonamide group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61860-78-4 |
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Molecular Formula |
C20H16N2O6S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(N-(4-methylphenyl)sulfonylanilino) 4-nitrobenzoate |
InChI |
InChI=1S/C20H16N2O6S/c1-15-7-13-19(14-8-15)29(26,27)22(18-5-3-2-4-6-18)28-20(23)16-9-11-17(12-10-16)21(24)25/h2-14H,1H3 |
InChI Key |
NOLFLJJIYXXSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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